molecular formula C11H12BrN5O4 B15184350 3'-Azido-5-bromovinyl-2',3'-dideoxyuridine CAS No. 80646-52-2

3'-Azido-5-bromovinyl-2',3'-dideoxyuridine

Cat. No.: B15184350
CAS No.: 80646-52-2
M. Wt: 358.15 g/mol
InChI Key: RITJCMXQJOICCU-PIXDULNESA-N
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Description

3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine is a synthetic nucleoside analogue. It is structurally similar to other nucleoside analogues used in antiviral therapies. This compound is characterized by the presence of an azido group at the 3’ position and a bromovinyl group at the 5’ position of the uridine molecule. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine typically involves multiple steps, starting from commercially available uridine. The synthetic route includes the selective protection of hydroxyl groups, introduction of the azido group at the 3’ position, and the bromovinyl group at the 5’ position. The reaction conditions often involve the use of azidotrimethylsilane (TMSN3) for azidation and bromovinylation using bromovinyl reagents under specific conditions .

Chemical Reactions Analysis

3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Oxidation Reactions: The bromovinyl group can undergo oxidation to form various oxidized products.

Common reagents used in these reactions include TMSN3 for azidation, bromovinyl reagents for bromovinylation, and hydrogen or other reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. The bromovinyl group may enhance the binding affinity of the compound to viral enzymes, increasing its antiviral efficacy. The molecular targets include viral reverse transcriptase and other enzymes involved in nucleoside metabolism .

Comparison with Similar Compounds

3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine is similar to other nucleoside analogues such as 3’-azido-3’-deoxythymidine (AZT) and 3’-azido-2’,3’-dideoxyuridine (AZDU). the presence of the bromovinyl group distinguishes it from these compounds, potentially offering unique advantages in terms of antiviral activity and specificity. Similar compounds include:

Properties

CAS No.

80646-52-2

Molecular Formula

C11H12BrN5O4

Molecular Weight

358.15 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H12BrN5O4/c12-2-1-6-4-17(11(20)14-10(6)19)9-3-7(15-16-13)8(5-18)21-9/h1-2,4,7-9,18H,3,5H2,(H,14,19,20)/b2-1+/t7-,8+,9+/m0/s1

InChI Key

RITJCMXQJOICCU-PIXDULNESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)N=[N+]=[N-]

Origin of Product

United States

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